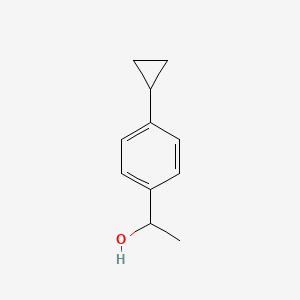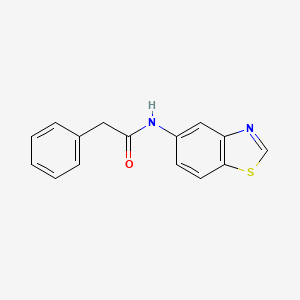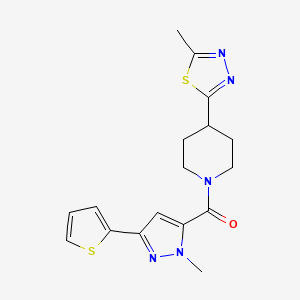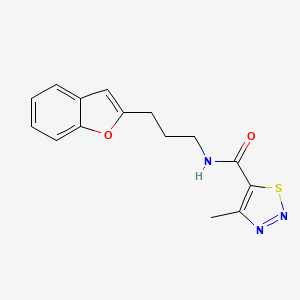
N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a benzofuran moiety linked to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common approach is the reaction of benzofuran-2-carboxylic acid with 3-(3-aminopropyl)benzofuran-2-yl under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors and controlled conditions to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of benzofuran derivatives with increased oxidation states.
Reduction: Production of reduced forms of the compound, potentially leading to new derivatives.
Substitution: Introduction of different functional groups, resulting in a variety of substituted benzofuran and thiadiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been studied for its antimicrobial and antifungal properties. It shows promise as a lead compound for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core structure but differ in their substituents and functional groups.
Thiadiazole derivatives: These compounds contain the thiadiazole ring but may have different substituents and linkages.
Uniqueness: N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of benzofuran and thiadiazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-14(21-18-17-10)15(19)16-8-4-6-12-9-11-5-2-3-7-13(11)20-12/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQSBDUULMMYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
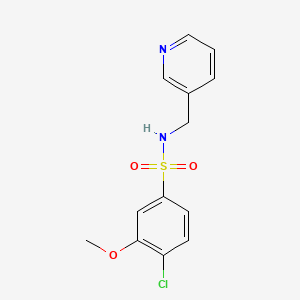

![2-[(3-methoxyphenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)
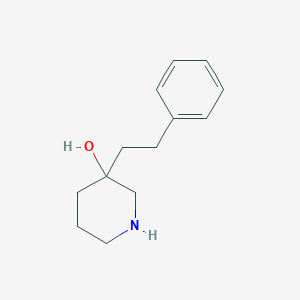
![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)
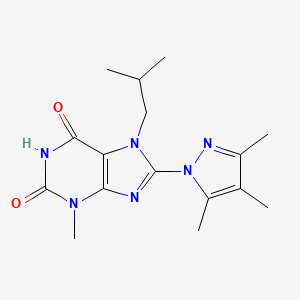
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)
![2-{1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2548824.png)
![2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2548826.png)

![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)
